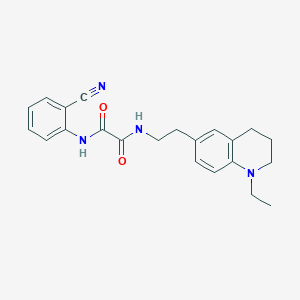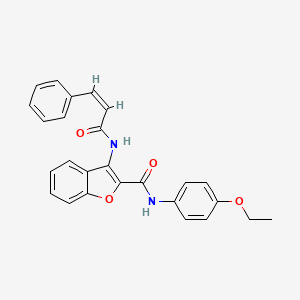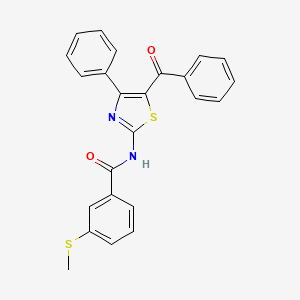
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl compounds are often used in the synthesis of various organic compounds. They can act as building blocks in the creation of complex molecules .
Synthesis Analysis
The synthesis of similar compounds often involves the use of aminopropyl groups as reactants . For example, N-(3-Aminopropyl)methacrylamide hydrochloride can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone .Molecular Structure Analysis
The molecular structure of aminopropyl compounds typically includes a three-carbon chain attached to an amine group .Chemical Reactions Analysis
Aminopropyl compounds can participate in various chemical reactions. For instance, they can undergo radical precipitation copolymerization to prepare microgels functionalized with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopropyl compounds can vary widely. For example, 3-Bromopropylamine hydrobromide, a similar compound, is a crystal with a melting point of 171-172 °C (lit.) .Scientific Research Applications
- Hydrogels : Researchers use this compound as a co-monomer in hydrogel synthesis due to its cationic nature and water solubility. It contributes to the formation of stable, biocompatible hydrogels for drug delivery, tissue engineering, and wound healing .
- Functionalization of Nanoparticles : Researchers use this compound to modify the surface of nanoparticles (e.g., quantum dots) for biological applications. Its amino group allows for efficient conjugation with biomolecules (e.g., proteins, antibodies) and facilitates cellular uptake .
- RAFT Polymerization : Researchers utilize N-(3-Aminopropyl)methacrylamide hydrochloride in reversible addition-fragmentation chain transfer (RAFT) polymerization. It acts as a functional monomer, allowing precise control over polymer architecture and molecular weight .
Polymer Chemistry and Biomaterials
Bioconjugation and Surface Modification
Polymerization Techniques
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,13H2,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSBHANSWNLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)


![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)

